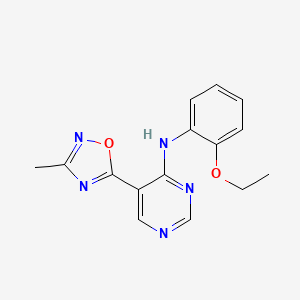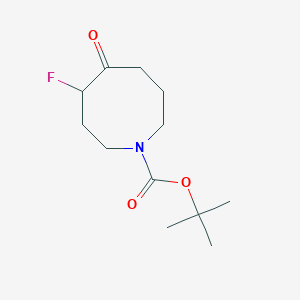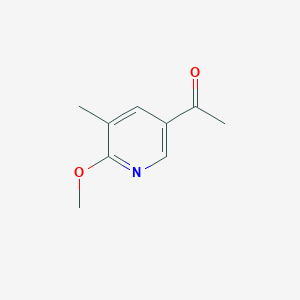![molecular formula C15H25NO3 B2652867 Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate CAS No. 2094423-67-1](/img/structure/B2652867.png)
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate has been used in various scientific research applications. One of the most promising areas of research is in the field of drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have low toxicity and good stability, making it a useful compound for various applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce.
Orientations Futures
There are several future directions for research involving tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate. One area of research is in the development of new drugs based on this compound, which could have potential applications in the treatment of various diseases. Another area of research is in the synthesis of new compounds based on the structure of tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate, which could have potential applications in various fields. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in various physiological processes.
In conclusion, tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, low toxicity, and stability make it a useful compound for various applications. Further research is needed to fully understand its mechanism of action and potential applications in various physiological processes.
Méthodes De Synthèse
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate can be synthesized through a multistep process involving several chemical reactions. The synthesis typically involves the reaction of tert-butyl acetoacetate with 4-aminopiperidine, followed by acylation with prop-2-enoyl chloride. The resulting compound is then treated with trifluoroacetic acid to obtain the final product.
Propriétés
IUPAC Name |
tert-butyl 2-(1-prop-2-enoylazepan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-13(17)16-9-6-7-12(8-10-16)11-14(18)19-15(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATTWAIHRZSPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

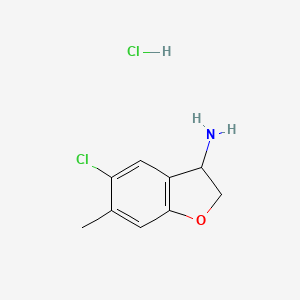
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

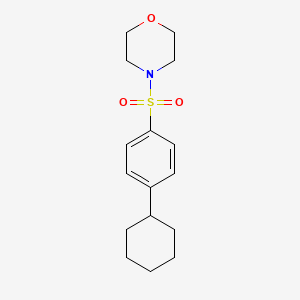
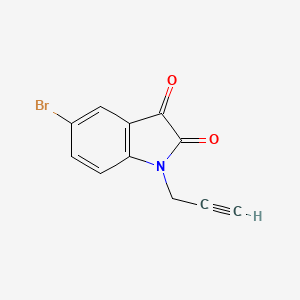
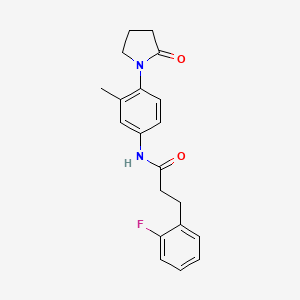
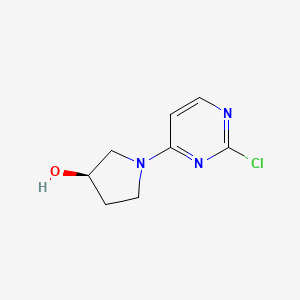
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
